molecular formula C10H12N2O2S B2953108 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034497-94-2

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2953108
CAS No.: 2034497-94-2
M. Wt: 224.28
InChI Key: CQDPYRZQUBJZNU-UHFFFAOYSA-N
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Description

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that features a thiophene ring attached to an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the reaction of tetrahydrothiophene-3-ol with isonicotinoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles like ammonia or amines in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Generation of various substituted isonicotinamides.

Scientific Research Applications

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its specific structural features. Similar compounds include:

  • 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol

  • 2-(Tetrahydrothiophen-3-yl)acetonitrile

  • 2-Amino-4-(tetrahydrothiophen-3-yl)pyridine

These compounds share the thiophene ring but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c11-10(13)7-1-3-12-9(5-7)14-8-2-4-15-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDPYRZQUBJZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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